[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
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Overview
Description
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a nonyl group attached to the oxazolidine ring, along with two hydroxymethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol typically involves the reaction of nonylamine with glyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form secondary amines.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Secondary amines.
Substitution: Various alkylated or arylated oxazolidine derivatives.
Scientific Research Applications
[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The nonyl group contributes to the compound’s hydrophobic interactions, influencing its solubility and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- [2-(Pentan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- [2-(Heptan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
- [2-(Decan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol
Uniqueness
Compared to similar compounds, [2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol exhibits unique properties due to the length of its nonyl group. This longer alkyl chain enhances its hydrophobic interactions, potentially increasing its efficacy in biological applications. Additionally, the presence of two hydroxymethyl groups provides multiple sites for chemical modification, allowing for the design of derivatives with tailored properties.
Properties
CAS No. |
651291-24-6 |
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Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-nonan-4-yl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C14H29NO3/c1-3-5-6-8-12(7-4-2)13-15-14(9-16,10-17)11-18-13/h12-13,15-17H,3-11H2,1-2H3 |
InChI Key |
FQMPHRXDVQXMKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC)C1NC(CO1)(CO)CO |
Origin of Product |
United States |
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